Cas no 368889-41-2 (1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- F0372-0069
- Oprea1_266832
- Z223813676
- 1,7-dibenzyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
- 368889-41-2
- AKOS001301283
- AKOS016336709
- 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
-
- Inchi: 1S/C23H24N4O3S/c1-16(28)15-31-22-24-20-19(26(22)13-17-9-5-3-6-10-17)21(29)27(23(30)25(20)2)14-18-11-7-4-8-12-18/h3-12,16,28H,13-15H2,1-2H3
- InChI Key: HDAYGVRHTVQPDN-UHFFFAOYSA-N
- SMILES: S(CC(C)O)C1=NC2=C(C(N(CC3C=CC=CC=3)C(N2C)=O)=O)N1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 436.15691181g/mol
- Monoisotopic Mass: 436.15691181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 104Ų
1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0372-0069-5μmol |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-1mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-15mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-20μmol |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-5mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-20mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-30mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-10μmol |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-4mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0372-0069-25mg |
1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
368889-41-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 368889-41-2) and Its Emerging Applications in Chemical Biology
1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 368889-41-2, represents a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the purine derivatives class, a family of compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its dibenzyl substituents, sulfanyl group at the 8-position, and the presence of a hydroxypropyl moiety, contribute to its distinctive chemical properties and biological interactions.
The synthesis and characterization of 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been subjects of extensive research due to its potential role as a pharmacophore in drug discovery. The compound’s molecular framework is reminiscent of natural purine derivatives such as adenosine and guanosine, which are critical nucleotides involved in cellular signaling pathways. The modifications introduced in this synthetic derivative aim to enhance its binding affinity and selectivity toward specific biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione with various enzymes and receptors. Studies suggest that the sulfanyl group at the 8-position may play a crucial role in modulating interactions with protein targets by introducing hydrophilic interactions or by serving as a scaffold for further derivatization. Additionally, the hydroxypropyl side chain could influence solubility and metabolic stability, making it an attractive candidate for drug development.
In vitro experiments have demonstrated promising results regarding the biological activity of this compound. Initial assays have shown potential inhibitory effects on enzymes involved in inflammatory pathways and cancer cell proliferation. The dibenzyl substituents are believed to contribute to steric hindrance around key binding pockets of target proteins, thereby enhancing specificity. These findings align with the growing interest in designing multi-target directed ligands (MTDLs), which combine multiple pharmacophoric units into a single molecule to improve therapeutic efficacy.
The structural complexity of 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione also presents challenges in synthetic chemistry. However, recent innovations in organic synthesis have facilitated more efficient routes to this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to construct the desired purine core with high enantioselectivity. These advancements not only improve yield but also allow for rapid modification of the molecular framework to explore new pharmacological profiles.
The potential therapeutic applications of this compound are further supported by its stability under physiological conditions. Unlike some other purine derivatives that exhibit rapid degradation or metabolism, 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has demonstrated improved bioavailability in preclinical studies. This stability is attributed to the presence of both hydrophilic (hydroxypropyl) and hydrophobic (dibenzyl) regions that balance solubility and membrane permeability.
Current research is expanding into exploring the compound’s interactions with nucleic acid-binding proteins and its potential role in modulating gene expression. The unique structural motifs present in this molecule make it an intriguing candidate for developing novel antiviral or anticancer agents. Collaborative efforts between synthetic chemists and biochemists are ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects.
The development of 1,7-dibenzyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione also highlights the importance of high-throughput screening (HTS) technologies in identifying lead compounds for drug discovery. By integrating HTS with structure-based drug design approaches, researchers can accelerate the process of identifying molecules with optimal pharmacokinetic properties. The compound’s suitability for HTS campaigns has been enhanced by its well-defined solubility profile and compatibility with automated assay systems.
Future directions in the study of this compound include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases such as diabetes or neurodegenerative disorders. The ability of purine derivatives to modulate cellular metabolism makes them particularly relevant in addressing metabolic syndromes associated with these conditions. Additionally,investigations into its environmental stability and biodegradability are crucial for assessing its long-term safety profile.
In conclusion,1,7-dibenzyl,8-(, hydroxypropyl)sulfanyl, 3)-methyl, tetrahydro - 1H-purine, - dione(CAS No.368889 - 41 - ) exhibits remarkable potential as a pharmacological agent due to its complex structure and diverse biological activities.
The ongoing research into this compound underscores the importance of innovative synthetic methodologies and interdisciplinary collaboration in advancing drug discovery efforts.
By leveraging cutting-edge technologies such as computational modeling and HTS, scientists are poised to unlock new therapeutic possibilities derived from natural-inspired molecular architectures like those found
in our featured derivative.
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